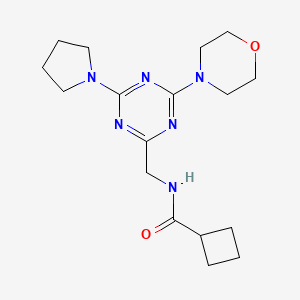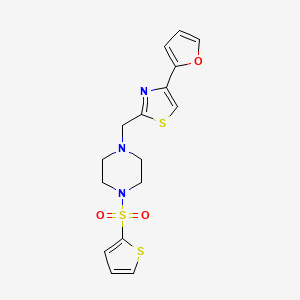
4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing furan and thiophene moieties, as well as piperazine derivatives, has been explored in several studies. For instance, a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized via Mannich reaction with triazole Schiff bases, piperazine derivatives, and formaldehyde, resulting in good yields . Another study reported the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds through Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. Melting points, 1H NMR, 13C NMR, IR, and elemental analysis were used to characterize the structures of the furan/thiophene and piperazine-containing triazole Mannich bases . Similarly, the novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were confirmed by IR, 1H NMR, 13C-NMR, and Mass spectrometric data .
Chemical Reactions Analysis
The reactivity of furan and thiophene derivatives has been investigated in the context of introducing functional groups that could enhance pharmacological activity. For example, the introduction of a nitro group or bromine atom into the furan or thiophene ring was studied to endow the compounds with high pharmacological activity . Additionally, the reaction of furan/thiophen-2-ylthiazol-2-yl acetonitriles with furfural and arylfurfyrals led to the formation of acrylonitrile derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their biological activity and pharmacological evaluation. The furan/thiophene and piperazine-containing triazole Mannich bases exhibited significant in vitro and in vivo fungicidal activity against several test plant fungi, with some compounds showing good herbicidal activity and KARI inhibitory activity . The novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated antidepressant and antianxiety activities in animal models . Furthermore, the synthesized thiazolidinone compounds containing furan moiety exhibited moderate to strong antiproliferative activity in human leukemia cell lines .
Case Studies and Biological Activity
Several compounds synthesized in these studies were evaluated for their biological activities, providing insights into their potential therapeutic applications. For instance, the furan/thiophene and piperazine-containing triazole Mannich bases were compared with commercial fungicides, and some showed superior activity . The novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were evaluated for their antidepressant and antianxiety effects, with compounds 3a and 3k showing significant activity . The anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives were screened, revealing moderate activity against certain breast cancer cell lines . Additionally, the thiazolidinone compounds with furan moiety were found to induce apoptosis in human leukemia cells .
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that compounds related to "4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole" have been synthesized and evaluated for their antimicrobial properties. For example, a study by Başoğlu et al. (2013) discusses the design, synthesis, and antimicrobial activities of azole derivatives, showing that some synthesized compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).
Anticancer and Antiangiogenic Effects
Another area of research focuses on the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives. Chandrappa et al. (2010) synthesized a series of derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis, demonstrating significant reductions in tumor volume and cell number in mouse models (Chandrappa et al., 2010).
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) explored the synthesis and pharmacological evaluation of novel derivatives with potential antidepressant and antianxiety activities. Their study illustrates the potential for creating compounds with significant therapeutic benefits (Kumar et al., 2017).
Biological Activity in Agriculture
Wang et al. (2015) synthesized novel compounds containing furan/thiophene and piperazine and evaluated their fungicidal and herbicidal activities. The study found that several compounds exhibited significant biological activity against plant fungi and could be optimized for agricultural applications (Wang et al., 2015).
Drug Development and DNA Binding Agents
El-Wakil et al. (2019) designed and synthesized new thiazole hybrids as potential antitumor agents. Their research indicates that these compounds could bind to DNA, suggesting a mechanism for their antitumor activity and highlighting the potential for drug development (El-Wakil et al., 2019).
Propriétés
IUPAC Name |
4-(furan-2-yl)-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-25(21,16-4-2-10-23-16)19-7-5-18(6-8-19)11-15-17-13(12-24-15)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXTUJRUYURLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

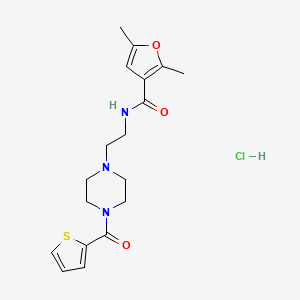

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)
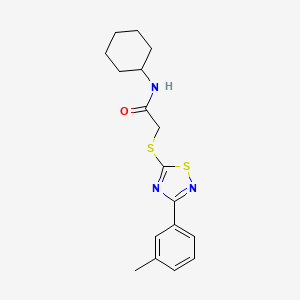
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)
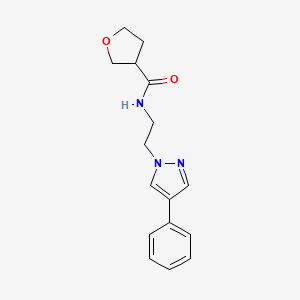
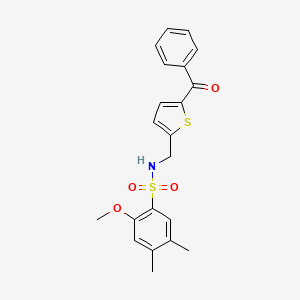
![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)

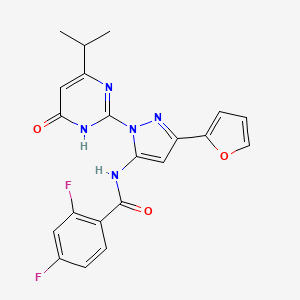

![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)
